1-(4-Bromo-thiazol-2-yl)-ethanol
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Overview
Description
1-(4-Bromo-thiazol-2-yl)-ethanol is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This compound is characterized by the presence of a bromine atom at the 4-position of the thiazole ring and an ethanol group at the 2-position. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 4-bromo-thiazole with ethylene oxide under basic conditions to yield 1-(4-Bromo-thiazol-2-yl)-ethanol . The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, and may include additional steps such as purification through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromo-thiazol-2-yl)-ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding thiazole derivative without the bromine atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Major Products Formed
Oxidation: 1-(4-Bromo-thiazol-2-yl)-acetaldehyde or 1-(4-Bromo-thiazol-2-yl)-acetic acid.
Reduction: Thiazole-2-yl-ethanol.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Bromo-thiazol-2-yl)-ethanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Industry: Used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-thiazol-2-yl)-ethanol is largely dependent on its interactions with biological targets. Thiazole derivatives are known to interact with various enzymes and receptors, leading to a range of biological effects. For example, they may inhibit enzyme activity or modulate receptor function, resulting in antimicrobial or anticancer effects . The specific molecular targets and pathways involved can vary depending on the particular thiazole derivative and its application .
Comparison with Similar Compounds
Similar Compounds
1-(4-Methyl-thiazol-2-yl)-ethanol: Similar structure but with a methyl group instead of a bromine atom.
1-(4-Chloro-thiazol-2-yl)-ethanol: Similar structure but with a chlorine atom instead of a bromine atom.
1-(4-Fluoro-thiazol-2-yl)-ethanol: Similar structure but with a fluorine atom instead of a bromine atom.
Uniqueness
1-(4-Bromo-thiazol-2-yl)-ethanol is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine is a larger and more electronegative atom compared to chlorine or fluorine, which can affect the compound’s interactions with biological targets and its overall chemical properties .
Properties
IUPAC Name |
1-(4-bromo-1,3-thiazol-2-yl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrNOS/c1-3(8)5-7-4(6)2-9-5/h2-3,8H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGNLIXUAGLRDHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=CS1)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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